molecular formula C10H7ClO6S2 B8619659 4-Chloronaphthalene-1,6-disulfonic acid CAS No. 65312-90-5

4-Chloronaphthalene-1,6-disulfonic acid

Cat. No. B8619659
Key on ui cas rn: 65312-90-5
M. Wt: 322.7 g/mol
InChI Key: DQZNQYGRRFDHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04091013

Procedure details

Process of claim 1 wherein 1-aminonaphthalene-4,7-disulphonic acid is prepared from 1-chloronaphthalene-4,7-disulphonic acid at temperatures below 220° C, and then the temperature of the reaction mixture is raised to 220° to 350° C in the presence of ammonia and water so as to obtain 1-aminonaphthalene-7-sulphonic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([S:12]([OH:15])(=[O:14])=[O:13])[CH:10]=2)[C:5]([S:16]([OH:19])(=[O:18])=[O:17])=[CH:4][CH:3]=1.[NH3:20]>O>[NH2:20][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([S:12]([OH:15])(=[O:14])=[O:13])[CH:10]=2)[C:5]([S:16]([OH:19])(=[O:18])=[O:17])=[CH:4][CH:3]=1.[NH2:20][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([S:12]([OH:15])(=[O:14])=[O:13])[CH:10]=2)[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C2=CC=C(C=C12)S(=O)(=O)O)S(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C2=CC=C(C=C12)S(=O)(=O)O)S(=O)(=O)O
Name
Type
product
Smiles
NC1=CC=CC2=CC=C(C=C12)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04091013

Procedure details

Process of claim 1 wherein 1-aminonaphthalene-4,7-disulphonic acid is prepared from 1-chloronaphthalene-4,7-disulphonic acid at temperatures below 220° C, and then the temperature of the reaction mixture is raised to 220° to 350° C in the presence of ammonia and water so as to obtain 1-aminonaphthalene-7-sulphonic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([S:12]([OH:15])(=[O:14])=[O:13])[CH:10]=2)[C:5]([S:16]([OH:19])(=[O:18])=[O:17])=[CH:4][CH:3]=1.[NH3:20]>O>[NH2:20][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([S:12]([OH:15])(=[O:14])=[O:13])[CH:10]=2)[C:5]([S:16]([OH:19])(=[O:18])=[O:17])=[CH:4][CH:3]=1.[NH2:20][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([S:12]([OH:15])(=[O:14])=[O:13])[CH:10]=2)[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C2=CC=C(C=C12)S(=O)(=O)O)S(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C2=CC=C(C=C12)S(=O)(=O)O)S(=O)(=O)O
Name
Type
product
Smiles
NC1=CC=CC2=CC=C(C=C12)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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